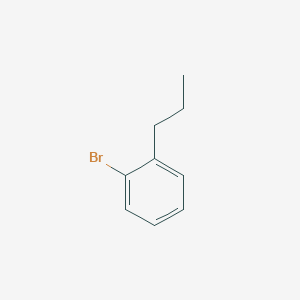
1-Bromo-2-propylbenzene
Descripción general
Descripción
1-Bromo-2-propylbenzene is a chemical compound with the formula C9H11Br. It is also known by additional names such as o-bromopropylbenzene and benzene, 1-bromo-2-propyl .
Synthesis Analysis
The synthesis of polysubstituted benzenes like 1-Bromo-2-propylbenzene involves a multistep process that requires a working knowledge of many organic reactions . The retrosynthetic analysis provides valid routes from benzene to 4-bromo-2-nitrotoluene .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-propylbenzene can be represented by the InChI string: InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 . The molecular weight of the compound is 199.088 .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-2-propylbenzene are similar to those of other polysubstituted benzenes. These reactions often involve the introduction of new substituents, which are strongly affected by the directing effects of other substituents .Physical And Chemical Properties Analysis
1-Bromo-2-propylbenzene has a molar mass of 199.091 . The compound has a boiling temperature that varies with pressure, ranging from 8.99142e-006 kPa to 3160.06 kPa . The phase boundary pressure also varies with temperature, ranging from 226.81 K to 711 K .Aplicaciones Científicas De Investigación
Oxidation Studies :
- Oxidation Process: 1-Bromo-2-propylbenzene undergoes thermal decomposition and H-atom abstraction during its oxidation process. This leads to the formation of various radicals and intermediates, contributing to understanding the chemical pathways in its oxidation (Dagaut et al., 2002).
Synthetic Applications :
- Synthesis of Intermediates: It serves as an intermediate in the synthesis of compounds like 1-bromo-2,4-dinitrobenzene, which are crucial in the production of medicinal agents, dyes, and electroluminescent materials (Xuan et al., 2010).
- Ring Expansion: In chemical reactions like ring expansion to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, 1-bromo-2-propylbenzene plays a significant role, indicating its utility in complex organic syntheses (Agou et al., 2015).
Catalysis and Reaction Studies :
- Catalyzed Domino Processes: It is used in reactions like CuI-catalyzed domino processes to form benzofurans, showing its role in facilitating complex organic reactions (Lu et al., 2007).
- Palladium-Catalyzed Reactions: Its involvement in palladium-catalyzed reactions to create aromatic compounds demonstrates its application in advanced synthesis and catalysis (Chen et al., 2014).
Material Synthesis :
- Liquid Crystal Synthesis: It is utilized in the synthesis of chiral liquid crystals, showcasing its versatility in material science applications (Bertini et al., 2003).
Fundamental Research in Chemistry :
- Combustion Studies: Its combustion has been extensively studied, contributing to the understanding of chemical kinetics and combustion processes (Yuan et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-propylbenzene is the benzene ring . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes an electrophilic aromatic substitution . The process involves two steps :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The electrophilic aromatic substitution of 1-Bromo-2-propylbenzene can be considered in context with other mechanisms involving carbocation intermediates . These include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .
Result of Action
The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . The exact molecular and cellular effects of this substitution depend on the specific biological context in which the compound is used.
Action Environment
The action, efficacy, and stability of 1-Bromo-2-propylbenzene can be influenced by various environmental factors. For example, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as electrophiles or nucleophiles. Additionally, physical conditions such as temperature and pressure can also impact the reaction .
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJZMLETPOSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-propylbenzene | |
CAS RN |
19614-14-3 | |
| Record name | 1-bromo-2-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

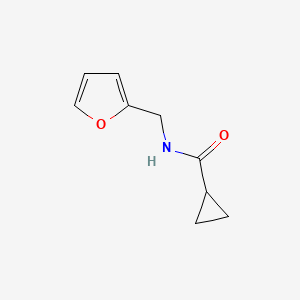
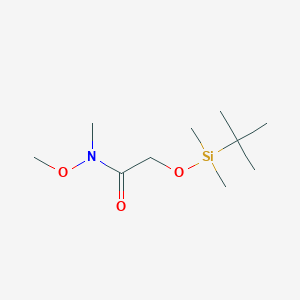
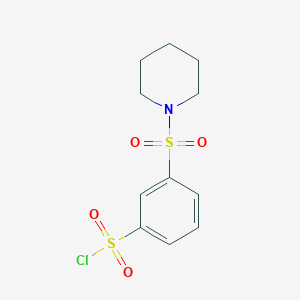
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)
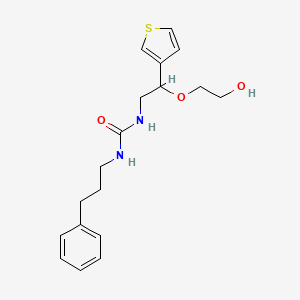
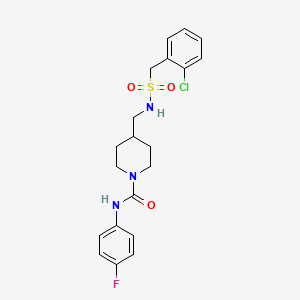
![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)

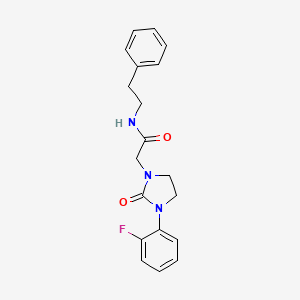


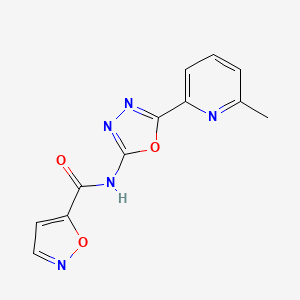
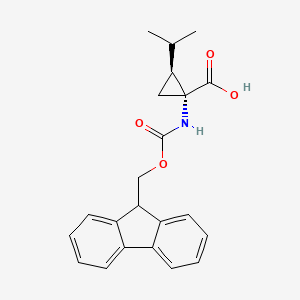
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)